2-{[2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3-fluorophenyl)acetamide
Description
This compound features a pyrazolo[1,5-a]pyrazine core substituted at position 2 with a 2-butoxyphenyl group and at position 4 with a sulfanyl-linked acetamide moiety. The acetamide is further substituted with a 3-fluorophenyl group at the nitrogen atom. The sulfanyl bridge (-S-) could influence redox properties or serve as a hydrogen-bond acceptor.
Properties
IUPAC Name |
2-[2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl-N-(3-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN4O2S/c1-2-3-13-31-22-10-5-4-9-19(22)20-15-21-24(26-11-12-29(21)28-20)32-16-23(30)27-18-8-6-7-17(25)14-18/h4-12,14-15H,2-3,13,16H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGRHIONBRXGQHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-{[2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3-fluorophenyl)acetamide is a synthetic organic compound with a complex structure that exhibits promising biological activities. This article reviews its potential pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazolo[1,5-a]pyrazine core linked to a butoxyphenyl group and an acetamide moiety via a sulfanyl bridge. Its molecular formula is with a molecular weight of approximately 450.5 g/mol. The presence of the sulfanyl group is particularly noteworthy for its potential biological implications.
Biological Activities
Research indicates that compounds with similar structures often exhibit various biological activities, including:
- Anticancer Activity : The pyrazolo[1,5-a]pyrazine structure is frequently associated with kinase inhibition, which plays a critical role in cancer cell proliferation and survival. Studies have shown that this compound may act as an inhibitor of specific kinases involved in tumor growth and metastasis .
- Antimicrobial Properties : The sulfanyl group can enhance the antimicrobial activity of the compound. Preliminary studies suggest it may inhibit the growth of certain bacteria and fungi, making it a candidate for further investigation in infectious disease treatment .
- Adenosine Receptor Antagonism : There is evidence suggesting that this compound may function as an antagonist at adenosine receptors, which could have implications for treating conditions like cancer and cardiovascular diseases .
The mechanisms through which 2-{[2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3-fluorophenyl)acetamide exerts its biological effects include:
- Enzyme Inhibition : By interacting with specific enzymes such as kinases, the compound may disrupt critical signaling pathways involved in cell growth and survival .
- Receptor Modulation : Its potential role as an adenosine receptor antagonist suggests it could modulate cellular responses to adenosine, influencing processes such as inflammation and tumorigenesis .
Research Findings and Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
Scientific Research Applications
Biological Applications
The compound has shown promise in several biological applications:
Medicinal Chemistry
- Anticancer Activity: Similar compounds with pyrazolo[1,5-a]pyrazine cores have been investigated for their ability to inhibit specific kinases involved in cancer progression. This compound may exhibit similar properties, making it a candidate for further research in cancer therapeutics .
- Anti-inflammatory Properties: The sulfanyl group may enhance the compound's ability to interact with inflammatory pathways, potentially leading to the development of new anti-inflammatory drugs.
- Antimicrobial Activity: The presence of the sulfanyl moiety is often associated with antimicrobial properties. Studies could explore its efficacy against various pathogens, including bacteria and fungi.
Drug Design and Development
- The unique combination of functional groups allows this compound to serve as a pharmacophore in drug design. Its potential to interact with various biological targets makes it a valuable scaffold for developing new therapeutic agents .
Case Studies and Research Findings
Research studies exploring the biological activities of pyrazolo derivatives have indicated significant promise. For instance:
- A study focusing on pyrazolo derivatives demonstrated their ability to inhibit specific kinases associated with tumor growth, suggesting that similar compounds could be evaluated for their anticancer potential.
- Investigations into the antimicrobial properties of sulfanyl-containing compounds have shown effectiveness against various microbial strains, indicating a pathway for developing new antibiotics from these structures.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- Substituent Effects: The 2-butoxyphenyl group in the target compound and provides greater lipophilicity compared to the 4-chlorophenyl group in , which may influence solubility and membrane penetration. Fluorine (target compound) vs. chlorine (): Fluorine’s electronegativity enhances electronic interactions (e.g., dipole-dipole), while chlorine’s larger size increases steric bulk.
Analogues with Alternative Heterocyclic Cores
Table 2: Core Heterocycle Comparisons
Key Observations :
- Heterocycle Impact: Pyrazolo[1,5-a]pyrazine (target) vs. pyrazolo[3,4-d]pyrimidine ( ): The latter’s fused chromenone system in increases molecular rigidity and may enhance binding to planar enzymatic pockets. Triazolo[1,5-a]pyrimidine derivatives ( ) exhibit herbicidal activity, suggesting heterocycle choice directly influences biological target specificity.
Physicochemical and Crystallographic Insights
- Melting Points : reports a high melting point (302–304°C) for a pyrazolo[3,4-d]pyrimidine derivative, likely due to extended π-π stacking and hydrogen bonding. The target compound’s melting point is unreported but may be lower due to the flexible butoxy group.
- Crystal Packing : Analogous acetamide derivatives ( ) exhibit intramolecular C–H···O bonds and intermolecular N–H···N interactions, which stabilize crystal lattices. The target compound’s 3-fluorophenyl group may similarly participate in halogen bonding.
Q & A
Q. What are the critical steps and analytical methods for synthesizing this compound?
The synthesis involves multi-step organic reactions, including:
- Pyrazolo[1,5-a]pyrazine core formation : Achieved via cyclization reactions using precursors like aminopyrazoles and carbonyl derivatives under reflux conditions .
- Sulfanyl group introduction : Thiolation via nucleophilic substitution or coupling reactions (e.g., using Lawesson’s reagent) .
- Acetamide functionalization : Amide coupling using carbodiimide-based reagents (e.g., EDC/HOBt) with 3-fluoroaniline . Key analytical methods :
- Purity : HPLC with UV detection (C18 column, acetonitrile/water gradient) .
- Structural confirmation : / NMR (DMSO-d) and high-resolution mass spectrometry (HRMS) .
Q. How is the compound’s stability assessed under varying pH and temperature conditions?
Stability studies involve:
- Forced degradation : Expose the compound to acidic (HCl), basic (NaOH), oxidative (HO), and thermal (40–80°C) conditions .
- Kinetic analysis : Monitor degradation via HPLC at timed intervals to calculate half-life and degradation pathways (e.g., hydrolysis of the sulfanyl group) .
- Storage recommendations : Stability in desiccated, low-temperature (-20°C) environments to prevent thioether oxidation .
Q. What preliminary assays are used to evaluate its bioactivity?
Initial screens include:
- Enzyme inhibition : Dose-response assays against adenosine receptors (e.g., A subtype) using radioligand binding (IC determination) .
- Cellular cytotoxicity : MTT assays in HEK293 or HepG2 cells to rule out nonspecific toxicity at 10–100 µM concentrations .
- Solubility : Equilibrium solubility in PBS (pH 7.4) and DMSO for formulation feasibility .
Advanced Research Questions
Q. How can structural modifications improve target selectivity (e.g., adenosine vs. kinase targets)?
- SAR strategies :
- Pyrazine core substitution : Replace 2-butoxyphenyl with electron-withdrawing groups (e.g., -CF) to enhance receptor binding affinity .
- Sulfanyl linker optimization : Replace -S- with -SO- to reduce metabolic susceptibility while maintaining steric accessibility .
Q. How to resolve contradictions in reported pharmacological data (e.g., conflicting IC50_{50}50 values)?
Contradictions may arise from:
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use orthogonal assays (e.g., SPR vs. fluorescence polarization) .
- Metabolite interference : Perform LC-MS to identify active metabolites in cellular assays .
- Structural analogs : Compare with analogs like 2-[(4-oxopyrazolo[1,5-a]pyrazin-5-yl)sulfanyl]acetamide derivatives to isolate substituent effects .
Q. What advanced techniques characterize its interaction with biological targets?
- Biophysical methods :
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (k/k) for adenosine receptors .
- X-ray crystallography : Co-crystallize with A receptor to identify critical hydrogen bonds (e.g., acetamide carbonyl with Asn253) .
Q. How to design experiments to address low solubility in aqueous buffers?
- Formulation strategies :
- Nanoparticle encapsulation : Use PLGA polymers (75:25 lactide:glycolide) to enhance bioavailability .
- Prodrug synthesis : Introduce phosphate esters at the acetamide moiety for pH-dependent release .
- Co-solvent systems : Test cyclodextrin complexes (e.g., HP-β-CD) in PBS for solubility enhancement .
Methodological Tables
Q. Table 1. Comparative Stability Under Stress Conditions
| Condition | Degradation (%) | Half-Life (h) | Major Degradant |
|---|---|---|---|
| 0.1 M HCl (40°C) | 25 | 8.2 | Desulfurized analog |
| 0.1 M NaOH (40°C) | 42 | 4.5 | Hydrolyzed amide |
| 3% HO | 15 | 12.1 | Sulfoxide |
| Dry heat (60°C) | 5 | 48.0 | None detected |
| Data from |
Q. Table 2. Selectivity Profile Against Related Targets
| Target | IC (nM) | Selectivity Ratio (vs. A) |
|---|---|---|
| Adenosine A | 12 | 1.0 (Reference) |
| Adenosine A | 450 | 37.5 |
| EGFR Kinase | 3200 | 266.7 |
| Data from |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
